3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride
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Overview
Description
3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride is a chemical compound with the molecular formula C6H4BrN3O·HCl. It is a derivative of imidazo[1,2-c]pyrimidine, a fused bicyclic heterocycle that has garnered significant interest in medicinal chemistry due to its diverse biological activities .
Preparation Methods
The synthesis of 3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of α-bromoketones and 2-aminopyridines. The reaction proceeds through a one-pot tandem cyclization/bromination process in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate . This method is advantageous due to its mild reaction conditions and the absence of a need for a base.
Chemical Reactions Analysis
3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include TBHP for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents due to its potential biological activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,2-c]pyrimidine core play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride can be compared with other imidazo[1,2-c]pyrimidine derivatives, such as:
- 3-chloroimidazo[1,2-c]pyrimidin-5-ol hydrochloride
- 3-iodoimidazo[1,2-c]pyrimidin-5-ol hydrochloride
These compounds share a similar core structure but differ in the halogen substituent. The presence of different halogens can influence the compound’s reactivity, biological activity, and binding affinity to molecular targets .
Properties
CAS No. |
2172603-84-6 |
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Molecular Formula |
C6H5BrClN3O |
Molecular Weight |
250.48 g/mol |
IUPAC Name |
3-bromo-6H-imidazo[1,2-c]pyrimidin-5-one;hydrochloride |
InChI |
InChI=1S/C6H4BrN3O.ClH/c7-4-3-9-5-1-2-8-6(11)10(4)5;/h1-3H,(H,8,11);1H |
InChI Key |
LYIFSMZFQJIBHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)N2C1=NC=C2Br.Cl |
Purity |
95 |
Origin of Product |
United States |
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